
methyl (3R,5S)-5-methoxypiperidine-3-carboxylate
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Overview
Description
Methyl (3R,5S)-5-methoxypiperidine-3-carboxylate is a chiral compound belonging to the piperidine family Piperidines are six-membered heterocyclic compounds containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3R,5S)-5-methoxypiperidine-3-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process. The yields of these reactions can be quite high, ranging from 81% to 91% .
Industrial Production Methods
Industrial production methods for this compound may involve eco-friendly and cost-effective processes. For instance, the use of green chemistry principles can lead to the development of more sustainable synthetic routes . These methods often focus on minimizing waste and using renewable resources.
Chemical Reactions Analysis
Ester Hydrolysis and Transesterification
The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid or carboxylate salt. This reaction is critical for generating intermediates in drug synthesis.
Conditions and Outcomes
Methoxy Group Functionalization
The 5-methoxy substituent can undergo demethylation or serve as a directing group in electrophilic substitution reactions.
Demethylation
Demethylation using BBr<sub>3</sub> or HI yields a hydroxyl group, enabling further derivatization:
(3R,5S)-Methyl 5-methoxypiperidine-3-carboxylate-20°C to RTBBr3,DCM(3R,5S)-Methyl 5-hydroxypiperidine-3-carboxylate
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Yield : 60–65% (isolated as HCl salt).
Electrophilic Aromatic Substitution
The methoxy group directs nitration or halogenation, though limited examples exist for saturated piperidine systems .
Reductive Amination and Alkylation
The piperidine nitrogen participates in reductive amination or alkylation to introduce substituents.
Example Reaction
(3R,5S)-Methyl 5-methoxypiperidine-3-carboxylate+RCHOMeOHNaBH3CNN-Alkylated derivative
Cross-Coupling Reactions
The ester and methoxy groups stabilize intermediates in palladium-catalyzed cross-couplings, such as Suzuki-Miyaura reactions.
Key Example from Patents
In WO2011/26917 A1 , a boronic ester derivative of the compound undergoes Suzuki coupling with aryl halides to generate biaryl-containing piperidines.
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Conditions : Pd(PPh<sub>3</sub>)<sub>4</sub>, Na<sub>2</sub>CO<sub>3</sub>, DME/H<sub>2</sub>O (3:1), 80°C.
Ester Reduction
The ester group can be reduced to a primary alcohol using LiAlH<sub>4</sub> or DIBAL-H:
COOCH3LiAlH4,THFCH2OH
Ring Oxidation
Oxidation with mCPBA or RuO<sub>4</sub> forms an N-oxide, altering electronic properties for downstream reactions.
Scientific Research Applications
Chemical Properties and Reactions
Methyl (3R,5S)-5-methoxypiperidine-3-carboxylate has a molecular formula of C10H15NO3 and a molecular weight of approximately 199.24 g/mol. Its structure features a piperidine ring with methoxy and carboxylate functionalities, making it versatile for various chemical reactions.
Types of Reactions
- Reduction : This compound can undergo reduction reactions using agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
- Substitution : It can participate in nucleophilic substitution reactions where functional groups can be replaced under specific conditions.
Common Reagents and Conditions
Reaction Type | Common Reagents | Conditions |
---|---|---|
Reduction | Lithium aluminum hydride | Anhydrous solvents, low temp |
Substitution | Sodium methoxide | Alcoholic solvents, reflux |
Chemistry
In organic synthesis, this compound serves as a building block for constructing complex molecules and natural products. Its chirality is particularly valuable in synthesizing enantiomerically pure compounds.
Biology
This compound is used in enzyme-catalyzed reactions and biochemical assays. Its ability to interact with biological targets makes it a candidate for studying enzyme inhibition and receptor binding.
Case Study : A study demonstrated that this compound inhibited specific enzymes involved in metabolic pathways, showcasing its potential as a biochemical tool .
Medicine
This compound has potential therapeutic applications due to its interaction with biological targets. Research indicates that it may serve as a precursor for pharmaceuticals aimed at treating various conditions.
Case Study : In vitro studies have shown that this compound exhibits cytotoxic effects against certain cancer cell lines by inducing apoptosis through caspase activation pathways .
Industrial Applications
In the chemical industry, this compound is utilized in the production of fine chemicals and pharmaceuticals. Its unique properties allow it to be an intermediate in the synthesis of more complex compounds.
Mechanism of Action
The mechanism of action of methyl (3R,5S)-5-methoxypiperidine-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biochemical pathways. The compound’s effects are often mediated through its ability to bind to these targets and modulate their activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to methyl (3R,5S)-5-methoxypiperidine-3-carboxylate include other piperidine derivatives such as:
- Methyl (3R,5S)-5-hydroxypiperidine-3-carboxylate
- Methyl (3R,5S)-5-ethoxypiperidine-3-carboxylate
- Methyl (3R,5S)-5-aminopiperidine-3-carboxylate
Uniqueness
This compound is unique due to its specific stereochemistry and functional groups. The presence of the methoxy group at the 5-position and the carboxylate group at the 3-position gives it distinct chemical and biological properties compared to other piperidine derivatives .
Biological Activity
Methyl (3R,5S)-5-methoxypiperidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is a piperidine derivative characterized by the following structure:
- Chemical Formula : C10H17NO2
- Molecular Weight : 183.25 g/mol
- Stereochemistry : The compound features specific stereocenters at positions 3 and 5, which are crucial for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The methoxy group enhances hydrogen bonding capabilities, which may influence binding affinities to receptors or enzymes. The piperidine ring structure is known to facilitate interactions with neurotransmitter systems, particularly in the central nervous system.
Biological Activities
- Antagonistic Activity : Research indicates that this compound may act as a ligand in receptor studies, particularly in the context of the epidermal growth factor receptor (EGFR). It has shown potential in inhibiting mutant forms of EGFR, which are implicated in various cancers .
- Neuropharmacological Effects : The piperidine moiety is often associated with neuroactive compounds. Studies suggest that derivatives of piperidine can exhibit anxiolytic and antidepressant-like effects in animal models .
- Potential Therapeutic Uses : this compound is being explored as an intermediate in drug synthesis, particularly for developing new therapeutic agents targeting neurological disorders and cancer.
Case Studies and Research Findings
Several studies have evaluated the biological activity of related compounds, providing insights into the potential effects of this compound:
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for achieving high stereochemical purity in methyl (3R,5S)-5-methoxypiperidine-3-carboxylate?
To ensure stereochemical fidelity, researchers should employ diastereoselective synthesis techniques. For example, describes a diastereoselective method using chiral auxiliaries or catalysts to control the configuration at the 3R and 5S positions. Key steps include:
- Chiral resolution : Use of enantiomerically pure starting materials or resolving agents (e.g., tosyl groups) to direct stereochemistry during ring closure .
- Recrystallization : Purification via solvent recrystallization (e.g., methanol or ethanol) to isolate the desired diastereomer, as demonstrated in procedures for structurally similar piperidine derivatives .
- Spectroscopic validation : Confirmation of stereochemistry via 1H-NROESY or X-ray crystallography, as performed in for related pyrrolidine carboxylates .
Q. What safety protocols are critical for handling this compound in laboratory settings?
Safety measures should align with guidelines for structurally similar piperidine derivatives:
- Personal protective equipment (PPE) : Lab coats, nitrile gloves, and safety goggles are mandatory. Fume hoods must be used during synthesis or purification to avoid inhalation .
- Storage : Store in airtight containers at 2–8°C to prevent degradation. Avoid prolonged storage; reassess stability via TLC or HPLC if stored >6 months .
- Disposal : Follow EPA/DOT regulations for organic amines. Neutralize with dilute HCl before incineration by licensed waste handlers .
Q. Which analytical techniques are essential for confirming the structure and purity of this compound?
- Chromatography : Use chiral HPLC (e.g., Chiralpak® AD-H column) with a hexane/isopropanol mobile phase to resolve enantiomers and assess purity (>98%) .
- Spectroscopy :
- X-ray crystallography : For absolute stereochemical assignment, as applied in to resolve diastereomeric mixtures .
Advanced Research Questions
Q. How can researchers address challenges in separating diastereomers during synthesis?
Diastereomer separation often requires:
- Optimized chromatography : Use preparative HPLC with polar stationary phases (e.g., C18) and gradient elution (water/acetonitrile + 0.1% TFA) to resolve closely eluting peaks .
- Dynamic resolution : Introduce transient chiral ligands (e.g., (-)-sparteine) during ring-closing steps to enhance selectivity, as described for analogous piperidine syntheses .
- Computational modeling : Employ density functional theory (DFT) to predict energy barriers between diastereomeric transition states, guiding solvent/catalyst selection .
Q. What strategies resolve contradictions in spectroscopic data for this compound?
Contradictions (e.g., unexpected 1H-NMR splitting) may arise from tautomerism or solvent effects. Mitigation includes:
- Variable-temperature NMR : Identify dynamic processes (e.g., ring inversion) by analyzing signal coalescence at elevated temperatures .
- Deuterium exchange : Detect labile protons (e.g., NH in tautomeric forms) via 2H-NMR .
- Cross-validation : Compare IR (e.g., ester C=O stretch at ~1730 cm−1) and mass spectrometry data to confirm functional groups .
Q. How can computational chemistry optimize reaction conditions for novel derivatives?
- Molecular docking : Screen derivatives for biological activity (e.g., enzyme inhibition) using AutoDock Vina to prioritize synthetic targets .
- Reaction simulation : Gaussian 09 can model transition states for methoxy group functionalization, predicting regioselectivity in alkylation or acylation reactions .
- Solvent optimization : COSMO-RS simulations identify solvents (e.g., DMF or THF) that maximize yield by stabilizing intermediates .
Q. What are the best practices for characterizing degradation products under varying pH conditions?
- Forced degradation studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H2O2) conditions at 40°C for 24 hours.
- LC-MS analysis : Use a Q-TOF mass spectrometer to identify hydrolyzed products (e.g., carboxylic acid from ester cleavage) .
- Kinetic profiling : Plot degradation rates (pseudo-first-order) to determine stability thresholds for storage .
Q. How does steric hindrance at the 3R and 5S positions influence reactivity in cross-coupling reactions?
- Steric maps : Generate using Schrödinger’s Maestro to quantify spatial occupancy of methoxy and ester groups, predicting sites susceptible to Suzuki-Miyaura coupling .
- Catalyst screening : Test Pd(OAc)2/XPhos for bulky substrates, as steric hindrance may slow oxidative addition but improve regioselectivity .
Properties
Molecular Formula |
C8H15NO3 |
---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
methyl (3R,5S)-5-methoxypiperidine-3-carboxylate |
InChI |
InChI=1S/C8H15NO3/c1-11-7-3-6(4-9-5-7)8(10)12-2/h6-7,9H,3-5H2,1-2H3/t6-,7+/m1/s1 |
InChI Key |
BPBNOXOFPXLREH-RQJHMYQMSA-N |
Isomeric SMILES |
CO[C@H]1C[C@H](CNC1)C(=O)OC |
Canonical SMILES |
COC1CC(CNC1)C(=O)OC |
Origin of Product |
United States |
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